N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-2-30-20-15-13-19(14-16-20)24(29)27-25-26-21(17-9-5-3-6-10-17)23(31-25)22(28)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZCPKYSCDYMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for various biological activities, along with a benzamide moiety. Its molecular weight is approximately 491.6 g/mol, and it has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown promising results against Mycobacterium tuberculosis (Mtb), with inhibitory concentrations indicating significant potency compared to standard treatments. For instance, related benzothiazole compounds have demonstrated IC50 values ranging from 7.7 μM to 11.1 μM against Mtb strains .
The mechanism underlying the biological activity of this compound appears to involve interaction with specific protein targets within the bacterial cells. For example, certain derivatives have been shown to bind effectively with the DprE1 protein, a critical target in tuberculosis treatment, suggesting that this compound may inhibit bacterial growth through disruption of essential cellular processes .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Anti-Tubercular Activity : A study evaluated various benzothiazole derivatives for their anti-tubercular activity against Mtb. The results indicated that compounds similar to this compound exhibited moderate to high activity levels, making them potential candidates for further development .
- Cancer Research : Investigations into the anti-cancer properties of benzamide derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. For instance, a study found that certain benzamide compounds inhibited RET kinase activity, which is implicated in several cancers .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : The initial step often includes the condensation of appropriate precursors to form the thiazole nucleus.
- Benzamide Formation : Subsequent reactions involve attaching the benzamide moiety through acylation techniques.
- Purification and Characterization : The final product is purified using chromatography and characterized using spectroscopic methods.
Synthesis Table
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Condensation | Aldehyde + Thioamide | Ethanol, reflux | High |
| 2 | Acylation | Thiazole + Benzoyl chloride | Base catalyst | Moderate |
| 3 | Purification | Chromatography | - | Variable |
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways related to cancer cell survival.
Antimicrobial Properties
The compound has shown efficacy against a range of microbial pathogens. Its thiazole structure contributes to its antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
Traditional Synthetic Routes
The synthesis typically involves the reaction of thiazole derivatives with benzoyl chloride and ethoxybenzamide under controlled conditions. This method allows for the efficient formation of the desired compound while minimizing by-products.
Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize environmentally friendly processes. Utilizing microwave-assisted synthesis or solvent-free conditions can enhance yield and reduce waste, aligning with sustainable chemistry principles.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Anticancer Effects | Demonstrated significant inhibition of tumor growth in vitro | Supports further investigation for cancer therapy |
| Study 2: Antimicrobial Testing | Effective against Gram-positive bacteria | Potential for development as a new antimicrobial agent |
| Study 3: Synthesis Optimization | Improved yields using microwave-assisted synthesis | Highlights efficiency in compound production |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological activities of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide with structurally related thiazole and benzamide derivatives:
Structural and Functional Insights:
Substituent Effects on Bioactivity: The chloro and difluoro substituents in ’s compound enhance interactions with the PFOR enzyme via halogen bonding, whereas the ethoxy group in the target compound may improve metabolic stability compared to shorter alkoxy chains .
Synthesis Methodologies :
- Thiazole derivatives are commonly synthesized via cyclocondensation of thiosemicarbazides or reactions between thiazol-2-amine and acyl chlorides (e.g., used 2,4-difluorobenzoyl chloride) .
- Hybrid systems like 8a–c () involve multi-step reactions with active methylene compounds, yielding pyridinyl-thiadiazole hybrids with high yields (80%) .
Biological Activity Trends: Thiazoles with electron-deficient aromatic rings (e.g., nitro, sulfonyl) show enhanced enzyme inhibition, as seen in PFOR-targeting compounds . COX/LOX inhibition () correlates with the presence of hydrogen-bond donors (e.g., hydroxyl or methoxy groups) in aryl substituents .
Physicochemical Properties :
- Higher molecular weight compounds (e.g., ’s sulfonyl derivative) exhibit reduced solubility, whereas ethoxy or methoxy groups improve lipophilicity without compromising solubility significantly .
Key Research Findings:
- Thiazole-amide hybrids demonstrate structure-activity relationship (SAR) dependence on substituent electronic and steric profiles. For example, bulky groups at the thiazole 4-position (e.g., phenyl in the target compound) may hinder binding to flat enzyme active sites but enhance selectivity .
- Crystal packing interactions (e.g., hydrogen bonds in ) stabilize molecular conformations critical for biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
